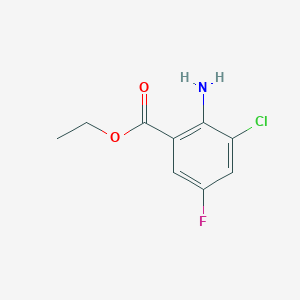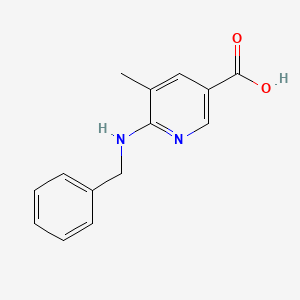
6-bromo-2-methyl-2H-indazol-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-2-methyl-2H-indazol-4-ol is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 2nd position, and a hydroxyl group at the 4th position of the indazole ring. Indazole derivatives have gained significant attention due to their diverse biological activities and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-methyl-2H-indazol-4-ol can be achieved through various synthetic routes. One common method involves the cyclization of 2-azidobenzaldehydes with amines, which leads to the formation of indazole derivatives. This reaction can be carried out under catalyst- and solvent-free conditions . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed cyclization, which employs oxygen as the terminal oxidant .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of metal-catalyzed reactions is preferred due to their efficiency and minimal formation of byproducts .
Analyse Des Réactions Chimiques
Types of Reactions
6-bromo-2-methyl-2H-indazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological activities and properties .
Applications De Recherche Scientifique
6-bromo-2-methyl-2H-indazol-4-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex indazole derivatives.
Biology: The compound is studied for its potential as a bioactive molecule with various biological activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-bromo-2-methyl-2H-indazol-4-ol involves its interaction with specific molecular targets and pathways. Indazole derivatives are known to inhibit various enzymes and receptors, leading to their biological effects. For example, they can inhibit kinases such as CHK1 and CHK2, which play a role in cell cycle regulation and DNA damage response . The compound’s hydroxyl group at the 4th position may also contribute to its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-indazole: Lacks the bromine and hydroxyl groups, resulting in different biological activities.
1H-indazole: Another tautomeric form of indazole with distinct properties.
6-chloro-2-methyl-2H-indazol-4-ol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological effects.
Uniqueness
6-bromo-2-methyl-2H-indazol-4-ol is unique due to the presence of the bromine atom at the 6th position and the hydroxyl group at the 4th position. These functional groups contribute to its distinct chemical reactivity and biological activities, making it a valuable compound for various scientific research applications .
Propriétés
Formule moléculaire |
C8H7BrN2O |
|---|---|
Poids moléculaire |
227.06 g/mol |
Nom IUPAC |
6-bromo-2-methylindazol-4-ol |
InChI |
InChI=1S/C8H7BrN2O/c1-11-4-6-7(10-11)2-5(9)3-8(6)12/h2-4,12H,1H3 |
Clé InChI |
NQWDGCJMQLZHFC-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C2C(=CC(=CC2=N1)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-({7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid](/img/structure/B15229693.png)
![5-Cyclopropyl-4,5-dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one](/img/structure/B15229695.png)

![3-Benzyl-3-azabicyclo[4.1.0]heptan-6-ol](/img/structure/B15229701.png)





